molecular formula C23H21N3O2S2 B6554875 N-(4-ethylphenyl)-2-({3-methyl-4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide CAS No. 1040632-63-0

N-(4-ethylphenyl)-2-({3-methyl-4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide

Cat. No.: B6554875
CAS No.: 1040632-63-0
M. Wt: 435.6 g/mol
InChI Key: CVZLHZGZBYTGPX-UHFFFAOYSA-N
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Description

The compound N-(4-ethylphenyl)-2-({3-methyl-4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide belongs to a class of thieno[3,2-d]pyrimidine derivatives characterized by a fused thiophene-pyrimidine core. This molecule features a 3-methyl group, a 4-oxo moiety, and a 7-phenyl substituent on the thienopyrimidine scaffold, with a sulfanyl acetamide linkage connecting it to an N-(4-ethylphenyl) group. Such compounds are of interest in medicinal chemistry due to their structural similarity to kinase inhibitors and other bioactive molecules, where the sulfanyl acetamide moiety and aromatic substituents may influence target binding and pharmacokinetic properties .

Properties

IUPAC Name

N-(4-ethylphenyl)-2-(3-methyl-4-oxo-7-phenylthieno[3,2-d]pyrimidin-2-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N3O2S2/c1-3-15-9-11-17(12-10-15)24-19(27)14-30-23-25-20-18(16-7-5-4-6-8-16)13-29-21(20)22(28)26(23)2/h4-13H,3,14H2,1-2H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVZLHZGZBYTGPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2C)SC=C3C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-ethylphenyl)-2-({3-methyl-4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is a complex organic compound with potential biological activity. This article reviews its synthesis, biological properties, and potential applications based on available research findings.

The compound has the following chemical characteristics:

  • Molecular Formula : C23_{23}H21_{21}N3_{3}O2_{2}S2_{2}
  • Molecular Weight : 435.6 g/mol
  • CAS Number : 1040632-63-0

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The starting materials include 4-ethylphenyl derivatives and thienopyrimidine intermediates, often utilizing acetic anhydride in the reaction conditions. Optimization for yield and purity is crucial for industrial applications.

Biological Activity

Recent studies have highlighted the biological potential of this compound, particularly in antifungal and anticancer activities.

Antifungal Activity

Research indicates that derivatives of thienopyrimidine compounds exhibit significant antifungal properties. For instance, a related compound demonstrated an EC50_{50} value ranging from 2.90 to 5.56 μg/mL against various fungal pathogens including Alternaria solani and Botrytis cinerea . While specific data for N-(4-ethylphenyl)-2-{...}acetamide is limited, its structural similarity suggests potential effectiveness against similar targets.

Anticancer Activity

Thienopyrimidine derivatives have been explored for their anticancer properties. Studies show that these compounds can inhibit tumor growth by interfering with cellular pathways involved in cancer progression. For example, compounds with similar structures have been reported to induce apoptosis in cancer cells through mechanisms involving the inhibition of specific kinases .

The exact mechanism of action for N-(4-ethylphenyl)-2-{...}acetamide is still under investigation. However, it is hypothesized to interact with molecular targets such as enzymes or receptors involved in cell signaling pathways. This interaction may lead to either the inhibition or activation of these pathways, contributing to its biological effects.

Case Studies

  • Fungal Pathogen Inhibition :
    • A study evaluated the effectiveness of thienopyrimidine derivatives against Pseudoperonospora cubensis, showing promising results at concentrations as low as 25 μg/mL . This suggests that N-(4-ethylphenyl)-2-{...}acetamide could exhibit similar antifungal efficacy.
  • Cancer Cell Line Studies :
    • In vitro studies on cancer cell lines treated with thienopyrimidine derivatives revealed significant reductions in cell viability and increased rates of apoptosis . Such findings indicate that further exploration of N-(4-ethylphenyl)-2-{...}acetamide could yield valuable insights into its anticancer potential.

Data Table: Biological Activity Overview

Activity Type Target Pathogen/Cell Line EC50/IC50 Value Reference
AntifungalAlternaria solani5.56 μg/mL
AntifungalBotrytis cinerea5.00 μg/mL
AnticancerVarious cancer cell linesIC50 < 10 μM

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparison

Structurally analogous compounds share the thieno[3,2-d]pyrimidine core but differ in the substituents on the phenyl ring of the acetamide group. Key examples include:

Compound Name Substituent on Phenyl Molecular Formula Molecular Weight (g/mol) H-Bond Donors H-Bond Acceptors Reference
N-(4-ethylphenyl)-2-... (Target Compound) Ethyl (C₂H₅) C₂₄H₂₂N₃O₂S₂* ~469.60 (estimated) 1 5
N-(4-butylphenyl)-2-... Butyl (C₄H₉) C₂₅H₂₅N₃O₂S₂ 463.61 1 5
2-...-trifluoromethoxy phenyl derivative Trifluoromethoxy (OCF₃) C₂₃H₁₉F₃N₃O₃S₂ ~547.55 (estimated) 1 6

*Estimated based on structural similarity to the butylphenyl analog .

Key Observations:

  • The ethylphenyl and butylphenyl analogs differ in alkyl chain length, impacting molecular weight and lipophilicity.
  • The trifluoromethoxy derivative introduces a polar, electron-withdrawing group, increasing molecular weight and H-bond acceptors .

Physicochemical Properties

  • The trifluoromethoxy group (OCF₃) balances lipophilicity with polarity due to fluorine atoms .
  • Molecular Weight: The trifluoromethoxy derivative has the highest molecular weight (~547.55 g/mol), exceeding the ethyl (~469.60 g/mol) and butyl (463.61 g/mol) analogs. This may influence bioavailability, as molecules >500 g/mol often face reduced permeability .

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